molecular formula C23H26ClN5O B14927050 [4-(5-chloro-2-methylphenyl)piperazin-1-yl](6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(5-chloro-2-methylphenyl)piperazin-1-yl](6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B14927050
M. Wt: 423.9 g/mol
InChI Key: FGFNFPGTDAOJFJ-UHFFFAOYSA-N
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Description

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring with a pyrazolopyridine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyrazolopyridine moiety. Key steps include:

    Nucleophilic substitution: The piperazine ring is functionalized with the 5-chloro-2-methylphenyl group.

    Cyclization: The cyclopropyl group is introduced to form the pyrazolopyridine structure.

    Coupling reaction: The two moieties are coupled under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Halogenation or nitration reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE: stands out due to its unique combination of a piperazine ring and pyrazolopyridine moiety, offering distinct chemical and biological properties not found in simpler compounds like dichloroaniline.

Properties

Molecular Formula

C23H26ClN5O

Molecular Weight

423.9 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C23H26ClN5O/c1-14-4-7-17(24)12-20(14)28-8-10-29(11-9-28)23(30)18-13-19(16-5-6-16)25-22-21(18)15(2)26-27(22)3/h4,7,12-13,16H,5-6,8-11H2,1-3H3

InChI Key

FGFNFPGTDAOJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NN4C)C)C5CC5

Origin of Product

United States

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